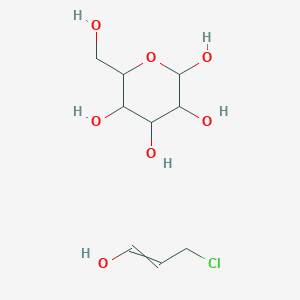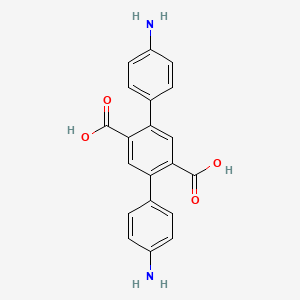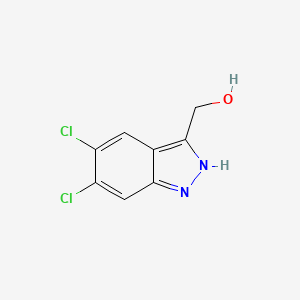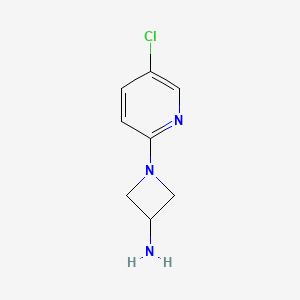![molecular formula C9H17NO B13653221 7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
7-Methyl-8-oxa-2-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-8-oxa-2-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the use of commercially available reagents. One convenient method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran. The reaction mixture is then subjected to heating and stirring to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
7-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of 7-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spiro structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar structure but lacks the methyl group at the 7th position.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains two oxygen atoms in the spiro ring system
Uniqueness
7-Methyl-8-oxa-2-azaspiro[4.5]decane is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and may contribute to its specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
7-methyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-9(3-5-11-8)2-4-10-7-9/h8,10H,2-7H2,1H3 |
Clé InChI |
LCIIDVSDVUVNDF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCNC2)CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
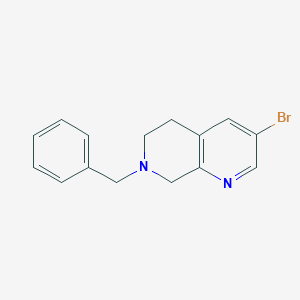
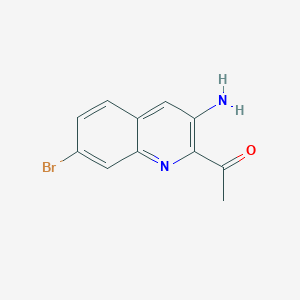
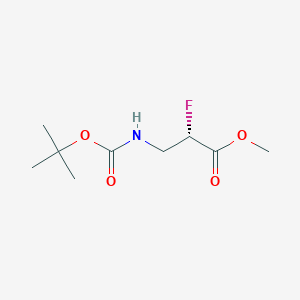

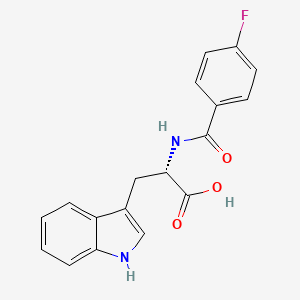
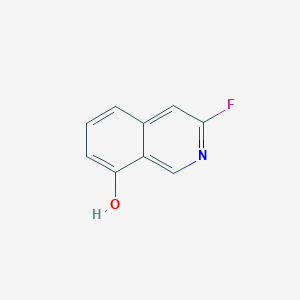
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
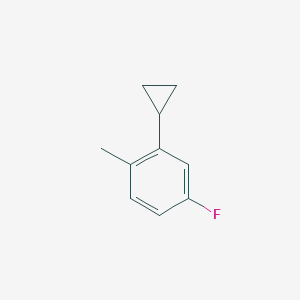
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
